Methyl 2-amino-3-chloro-5-cyanobenzoate

Catalog No.
S13889111
CAS No.
M.F
C9H7ClN2O2
M. Wt
210.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-chloro-5-cyanobenzoate

Product Name

Methyl 2-amino-3-chloro-5-cyanobenzoate

IUPAC Name

methyl 2-amino-3-chloro-5-cyanobenzoate

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3H,12H2,1H3

InChI Key

FOTVAIBBOQONIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)Cl)N

Methyl 2-amino-3-chloro-5-cyanobenzoate is an organic compound characterized by its unique combination of functional groups, including an amino group, a chloro group, and a cyano group attached to a benzoate structure. Its chemical formula is C₉H₈ClN₃O₂, and it is known for its potential applications in pharmaceuticals and agrochemicals. The presence of the cyano group is particularly noteworthy as it contributes to the compound's reactivity and biological activity.

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles such as amines or thiols under basic conditions.
  • Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride, which can significantly alter the compound's properties.
  • Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate, expanding the compound's utility in synthetic chemistry.

The biological activity of methyl 2-amino-3-chloro-5-cyanobenzoate is linked to its ability to interact with biological molecules. The amino group can form hydrogen bonds with various proteins and enzymes, while the chloro and cyano groups may participate in additional chemical interactions. These interactions can modulate enzyme activities and influence receptor functions, making this compound a candidate for further research in medicinal chemistry and drug development.

The synthesis of methyl 2-amino-3-chloro-5-cyanobenzoate typically involves the esterification of 2-amino-3-chloro-5-cyanobenzoic acid with methanol in the presence of a catalyst. The reaction is generally conducted under reflux conditions to ensure complete conversion to the ester:

2 amino 3 chloro 5 cyanobenzoic acid+methanolcatalystMethyl 2 amino 3 chloro 5 cyanobenzoate+water\text{2 amino 3 chloro 5 cyanobenzoic acid}+\text{methanol}\xrightarrow{\text{catalyst}}\text{Methyl 2 amino 3 chloro 5 cyanobenzoate}+\text{water}

In industrial settings, continuous flow reactors may be used to optimize reaction parameters, enhance yield, and maintain high purity of the product.

Methyl 2-amino-3-chloro-5-cyanobenzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agrochemicals: Its reactivity allows for modifications that could lead to new herbicides or pesticides.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic compounds.

Studies on methyl 2-amino-3-chloro-5-cyanobenzoate have indicated its potential interactions with various biomolecules. For instance, its amino group can engage in hydrogen bonding with active sites of enzymes, potentially influencing their catalytic activity. Additionally, the cyano and chloro groups may participate in electrophilic or nucleophilic reactions that could affect metabolic pathways in living organisms.

Several compounds share structural similarities with methyl 2-amino-3-chloro-5-cyanobenzoate. Here are some notable examples:

Compound NameStructural Features
2-Amino-5-chloro-3-methylbenzoic acidContains an amino and chloro group but lacks a cyano group.
2-Amino-3-methyl-5-chlorobenzoic acidSimilar structure but differs in methyl substitution pattern.
Methyl 3-amino-4-chlorobenzoateFeatures an amino and chloro group but positioned differently on the benzene ring.

Uniqueness

Methyl 2-amino-3-chloro-5-cyanobenzoate stands out due to its cyano group, which imparts distinct chemical reactivity compared to its analogs. This unique combination of functional groups allows for a wide range of chemical modifications and applications that other similar compounds may not possess.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

210.0196052 g/mol

Monoisotopic Mass

210.0196052 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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